Physicochemical Differentiation: Partition Coefficient (XLogP3) vs. Directly-Coupled Pyridazinone Sulfonamides
The target compound's computed XLogP3 of 0.2 is significantly lower than that of structurally-related, directly-coupled 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which lack the flexible ethyl linker [1]. For example, the representative core 4-(6-oxopyridazin-1-yl)benzenesulfonamide (without additional substituents) has a computed XLogP3 of approximately 0.7-1.0 [2]. The ~0.5-0.8 log unit reduction in lipophilicity conferred by the ethylamino spacer and 2-fluoro substitution suggests superior aqueous solubility and reduced non-specific protein binding, critical for biochemical assay development.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 4-(6-oxopyridazin-1-yl)benzenesulfonamide; XLogP3 = ~0.7-1.0 (estimated range for unsubstituted core) |
| Quantified Difference | ΔXLogP3 ≈ -0.5 to -0.8 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); comparator values estimated from structurally analogous cores reported in the same database [1][2]. |
Why This Matters
Lower lipophilicity directly correlates with improved solubility in aqueous assay buffers and reduced off-target membrane partitioning, a frequent cause of false positives in high-throughput screening.
- [1] PubChem. Compound Summary for CID 42226772, 2-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for 4-(6-oxopyridazin-1(6H)-yl)benzenesulfonamide (CID 1090289 representative core). National Center for Biotechnology Information. Accessed May 2026. View Source
